molecular formula C34H36F12N10P2Ru B12962043 (2,2'-Bipyridyl) (2,2'-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate

(2,2'-Bipyridyl) (2,2'-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate

Cat. No.: B12962043
M. Wt: 975.7 g/mol
InChI Key: KTCXYCABKLXVJW-UHFFFAOYSA-N
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Description

(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate is a coordination complex that features ruthenium as the central metal ion coordinated to two different bipyridine ligands. This compound is known for its applications in various fields, including photochemistry, electrochemistry, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate typically involves the coordination of ruthenium with 2,2’-bipyridyl and 2,2’-bis (4-tert-butylpyridine) ligands. The reaction is carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The hexafluorophosphate anion is introduced to balance the charge of the complex.

Industrial Production Methods

Industrial production of this compound involves large-scale coordination reactions under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may yield lower oxidation state complexes.

Scientific Research Applications

(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including photoredox catalysis.

    Biology: Employed in studies of electron transfer processes in biological systems.

    Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of light-emitting devices and solar cells.

Mechanism of Action

The mechanism by which (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate exerts its effects involves the coordination of the ruthenium center with the bipyridine ligands. This coordination facilitates electron transfer processes, making the compound effective in catalysis and photochemical applications. The molecular targets and pathways involved include the interaction with substrates in catalytic cycles and the absorption of light in photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another ruthenium complex with similar applications in photochemistry and electrochemistry.

    Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): Used as a photosensitizer in dye-sensitized solar cells.

Uniqueness

(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate is unique due to the presence of the 2,2’-bis (4-tert-butylpyridine) ligand, which provides steric hindrance and enhances the stability of the complex. This makes it particularly useful in applications requiring robust and stable catalysts.

Properties

Molecular Formula

C34H36F12N10P2Ru

Molecular Weight

975.7 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate

InChI

InChI=1S/C18H24N2.2C8H6N4.2F6P.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;2*1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6H;;;/q;;;2*-1;+2

InChI Key

KTCXYCABKLXVJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

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